molecular formula C16H22O11 B1294815 beta-D-Galactose pentaacetate CAS No. 4163-60-4

beta-D-Galactose pentaacetate

Cat. No.: B1294815
CAS No.: 4163-60-4
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-LYYZXLFJSA-N
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Description

Beta-D-Galactose pentaacetate: is an organic compound with the chemical formula C16H22O11 . It is a derivative of galactose, where all five hydroxyl groups are acetylated. This compound appears as a white to off-white crystalline powder and is soluble in methanol, chloroform, and water .

Mechanism of Action

Target of Action

Beta-D-Galactose Pentaacetate is a potent and unique carbohydrate that has been extensively studied for its potential applications in scientific research and laboratory experiments . The primary targets of this compound are various enzymes and metabolites within the cellular environment . Notably, these interactions extend to essential components of carbohydrate metabolism, including glycosidases and glycosyltransferases .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The acetate groups in this compound play a key role in conferring its distinctive properties, enabling interactions with various enzymes and metabolites within the cellular environment .

Biochemical Pathways

This compound serves as an excellent substrate for various enzymes involved in carbohydrate metabolism . Its interactions with enzymes and metabolites within the cell make it an indispensable tool for studying cell signaling pathways and their responses to different metabolites .

Pharmacokinetics

Its solubility in methanol, chloroform, and water suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the regulation of various cellular processes. Its capacity to engage with significant metabolites like glucose, fructose, and galactose is crucial in regulating various cellular processes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its solubility in various solvents suggests that the solvent environment could influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-D-Galactose pentaacetate is typically synthesized by reacting D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out in an organic solvent, often under controlled temperature conditions .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Deacetylation: Ammonia in acetonitrile.

Major Products

    Hydrolysis: Beta-D-galactose and acetic acid.

    Deacetylation: Beta-D-galactose.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883736
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-60-4
Record name β-D-Galactose pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,6-Penta-O-acetylgalactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-galactose pentaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.826
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-D-galactose pentaacetate affect insulin release in pancreatic cells?

A1: Research indicates that this compound, unlike its alpha-D-glucose counterpart, does not directly stimulate insulin release from pancreatic beta cells. [, , ] In fact, it has been shown to inhibit leucine-induced insulin release in rat pancreatic islets. [] This suggests that this compound may interact with a specific receptor system in pancreatic cells, leading to a negative modulation of insulin secretion. []

Q2: Do all hexose pentaacetates have the same effect on insulin release?

A2: No, the effects of hexose pentaacetates on insulin release depend on the specific sugar moiety and its stereochemistry. For instance, alpha-D-glucose pentaacetate stimulates insulin release, while this compound inhibits it. [, , , ] This difference highlights the importance of stereospecific interactions in the mechanism of action of these compounds. [, ]

Q3: Is the effect of this compound solely due to its metabolism within the pancreatic cells?

A3: While some hexose pentaacetates may exert their effects through the intracellular metabolism of their sugar moiety, this compound's action appears to be independent of such metabolic conversion. [, , , ] Its inhibitory effect on insulin secretion, despite not being metabolized in the same way as glucose, suggests a direct interaction with a specific receptor system. [, , ]

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